Cas no 868051-84-7 ((3S,4R)-piperidine-3,4-diol)
(3S,4R)-piperidine-3,4-diol Chemical and Physical Properties
Names and Identifiers
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- 3,4-Piperidinediol, (3S,4R)-
- (3S,4R)-piperidine-3,4-diol
- DB-327773
- cis-Piperidine-3,4-diol
- rac-(3R,4S)-piperidine-3,4-diol
- CHEMBL4574872
- SCHEMBL3248723
- 3,4-piperidinediol, cis-, hydrochloride
- IZXWMVPZODQBRB-UHNVWZDZSA-N
- EN300-349305
- ALBB-030034
- 39640-70-5
- (3S,4R)-3,4-Piperidinediol
- EN300-148938
- 868051-84-7
- AKOS006310247
-
- Inchi: 1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5+/m1/s1
- InChI Key: IZXWMVPZODQBRB-UHNVWZDZSA-N
- SMILES: N1CC[C@@H](O)[C@@H](O)C1
Computed Properties
- Exact Mass: 117.078978594Da
- Monoisotopic Mass: 117.078978594Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.3
- Topological Polar Surface Area: 52.5Ų
(3S,4R)-piperidine-3,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-148938-0.05g |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 0.05g |
$1200.0 | 2023-02-14 | ||
| Enamine | EN300-148938-0.1g |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 0.1g |
$1257.0 | 2023-02-14 | ||
| Enamine | EN300-148938-0.25g |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 0.25g |
$1315.0 | 2023-02-14 | ||
| Enamine | EN300-148938-0.5g |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 0.5g |
$1372.0 | 2023-02-14 | ||
| Enamine | EN300-148938-1.0g |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-148938-2.5g |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 2.5g |
$2800.0 | 2023-02-14 | ||
| Enamine | EN300-148938-5.0g |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 5.0g |
$4143.0 | 2023-02-14 | ||
| Enamine | EN300-148938-10.0g |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 10.0g |
$6144.0 | 2023-02-14 | ||
| Enamine | EN300-148938-50mg |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 50mg |
$1200.0 | 2023-09-28 | ||
| Enamine | EN300-148938-100mg |
(3S,4R)-piperidine-3,4-diol |
868051-84-7 | 100mg |
$1257.0 | 2023-09-28 |
(3S,4R)-piperidine-3,4-diol Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on (3S,4R)-piperidine-3,4-diol
Introduction to (3S,4R)-piperidine-3,4-diol (CAS No. 868051-84-7)
(3S,4R-piperidine-3,4-diol) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique stereochemical configuration and a wide range of potential applications. This compound, identified by the CAS number 868051-84-7, has garnered considerable attention due to its structural and functional properties. The precise stereochemistry of this piperidine derivative plays a crucial role in its biological activity, making it a valuable scaffold for drug development.
The stereochemical configuration of (3S,4R)-piperidine-3,4-diol is critical in determining its pharmacological effects. Piperidine derivatives are well-known for their role in medicinal chemistry, often serving as key structural motifs in various therapeutic agents. The presence of the (3S,4R) configuration suggests that this compound may exhibit specific interactions with biological targets, which could be exploited for therapeutic purposes. Recent studies have highlighted the importance of stereochemistry in drug design, emphasizing the need for precise control over the three-dimensional arrangement of atoms in a molecule.
In the context of contemporary pharmaceutical research, (3S,4R)-piperidine-3,4-diol has been explored for its potential as a precursor in the synthesis of more complex pharmacophores. The compound's diol functionality provides multiple sites for chemical modification, allowing for the development of novel derivatives with enhanced biological activity. Researchers have been particularly interested in leveraging this compound to create molecules that interact selectively with specific biological pathways.
One of the most promising areas of research involving (3S,4R)-piperidine-3,4-diol is its application in the development of central nervous system (CNS) therapeutics. Piperidine derivatives have shown promise in treating various neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. The specific stereochemistry of (3S,4R)-piperidine-3,4-diol may enhance its efficacy and reduce side effects compared to other piperidine-based compounds. This has led to several preclinical studies aimed at evaluating its potential as a treatment for conditions such as depression and anxiety.
The synthesis of (3S,4R)-piperidine-3,4-diol involves intricate organic chemistry techniques that require careful optimization to achieve high yields and enantiomeric purity. Advanced synthetic methodologies have been employed to construct the desired stereochemical configuration efficiently. Techniques such as asymmetric hydrogenation and chiral resolution have been particularly useful in this regard. The development of these synthetic routes not only facilitates access to this compound but also contributes to the broader toolkit available for constructing complex stereogenic molecules.
Recent advancements in computational chemistry have further enhanced the understanding of (3S,4R)-piperidine-3,4-diol's properties. Molecular modeling studies have provided insights into how this compound interacts with biological targets at the atomic level. These simulations have been instrumental in predicting and optimizing its pharmacological activity. By integrating experimental data with computational predictions, researchers can design more effective drug candidates with greater confidence.
The pharmacokinetic profile of (3S,4R)-piperidine-3,4-diol is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted is crucial for determining its clinical utility. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further development. However, additional research is needed to fully characterize its behavior in vivo and assess potential toxicity concerns.
In conclusion, (3S,4R)-piperidine-3,4-diol (CAS No. 868051-84-7) represents a significant advancement in pharmaceutical chemistry due to its unique stereochemical configuration and potential therapeutic applications. Its role as a building block for more complex drug candidates underscores its importance in modern medicinal chemistry research. As our understanding of stereochemistry and molecular interactions continues to evolve, compounds like (3S,4R)-piperidine-3,4-diol are poised to play a pivotal role in the development of next-generation therapeutics.
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